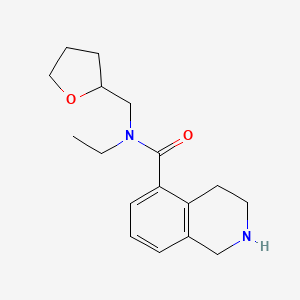
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide, also known as E-2 or E-2-carboxamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, this compound has also been shown to have anti-inflammatory effects. This compound can inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide in lab experiments is its specificity. This compound has been shown to have a high affinity for its target proteins, which can make it a useful tool for studying specific signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental conditions.
未来方向
There are many potential future directions for research on N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide. One area of interest is in the development of new derivatives of this compound that may have improved solubility and bioavailability. Another area of interest is in the study of the long-term effects of this compound on cells and tissues. Finally, this compound may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease, and further research is needed to explore these possibilities.
合成方法
The synthesis of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate to form N-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate. This intermediate is then reacted with oxirane to yield this compound. The overall yield of this synthesis method is around 30%.
科学研究应用
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the study of neurological disorders such as Parkinson's disease. This compound has been shown to have neuroprotective properties and can prevent the death of dopaminergic neurons, which are the cells that are lost in Parkinson's disease. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-19(12-14-6-4-10-21-14)17(20)16-7-3-5-13-11-18-9-8-15(13)16/h3,5,7,14,18H,2,4,6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHMXWAYOXQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)



![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)
![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
